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4-(p-Tolylthio)butan-2-one

Cat. No.: B13648259
M. Wt: 194.30 g/mol
InChI Key: RASAUOWOEXVVAM-UHFFFAOYSA-N
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Description

4-(p-Tolylthio)butan-2-one, with the CAS number 6110-02-7, is an organic sulfur compound with the molecular formula C11H14OS and a molecular weight of 194.30 g/mol . This compound serves as a versatile precursor and synthetic intermediate for the preparation of a wide range of biologically interesting compounds . Its synthesis can be achieved via the thia-Michael reaction, an addition of thiophenols to conjugated carbonyls, which can be catalyzed by electrochemically generated catalysts . In research applications, this compound is valued for its structure, which features a ketone group separated from a phenylthioether by a two-carbon spacer. Crystallographic studies confirm that the molecule is essentially planar, and its crystal packing is stabilized by weak intermolecular interactions such as C—H⋯O, C—H⋯π, and C—H⋯S interactions, which can be relevant for understanding its solid-state properties . Researchers utilize this compound in the development of novel chemical entities, leveraging the reactivity of both the carbonyl and the sulfur functionalities. This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B13648259 4-(p-Tolylthio)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3

InChI Key

RASAUOWOEXVVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C

Origin of Product

United States

Nucleophilic Aromatic Substitution Snar :this Strategy is Typically Viable Only when the Aromatic Ring is Activated by Strong Electron Withdrawing Groups Ewgs .acsgcipr.orgjst.go.jptherefore, After Converting the Thioether to a Sulfone And/or Nitrating the Ring, the Resulting Electron Deficient Aromatic System Can Undergo Snar, Where a Nucleophile Displaces a Leaving Group Like a Halide on the Ring.jst.go.jp

Elucidation of Reaction Mechanisms

Understanding the stepwise pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The molecule can participate in reactions proceeding through radical, anionic, or cationic intermediates, depending on the reagents and conditions employed.

Stepwise Mechanistic Pathways: Radical, Anionic, and Cationic Processes

Radical Processes: Thiyl radicals (RS•) are versatile intermediates in organic synthesis. nih.gov For aryl thioethers, radical pathways can be initiated. A plausible mechanism involves the single-electron oxidation of the sulfide (B99878), which can be achieved photochemically or with a chemical oxidant, to form a sulfur radical cation. nih.govacs.orgresearchgate.net This can be followed by deprotonation at an adjacent carbon to generate a carbon-centered α-thio radical. nih.govacs.org Such radical species can participate in various C-C bond-forming reactions, including conjugate additions. nih.gov Alternatively, radical reactions can be initiated on the aromatic ring. For example, the reaction with aryl radicals generated from arylazo sulfones under visible light provides a metal-free route to α-arylated ketones. nih.gov

Anionic Processes: The most common anionic process for this compound involves the deprotonation of the α-carbons adjacent to the ketone carbonyl group. The protons on these carbons are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form an enolate anion. This nucleophilic enolate can then react with various electrophiles in reactions such as:

Alkylation: Reaction with an alkyl halide to form a new C-C bond at the α-position.

Aldol (B89426) Addition: Reaction with an aldehyde or ketone to form a β-hydroxy ketone.

Michael Addition: Conjugate addition to an α,β-unsaturated carbonyl compound.

Cationic Processes: Cationic mechanisms primarily involve the aromatic ring acting as a nucleophile, as seen in electrophilic aromatic substitution. The mechanism proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com Another potential cationic pathway involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack. An acid-catalyzed reaction between a thiol and a vinyl group can also proceed through a cationic-mediated pathway involving a carbenium ion intermediate. morressier.com

Kinetic Studies and Reaction Rate Determination

Specific experimental kinetic data for reactions of this compound are not extensively documented in the literature. However, the principles of reaction kinetics allow for predictions of how reaction rates would be influenced by various factors. Kinetic studies for related compounds, such as β-keto sulfones and aryl thioesters, provide valuable insights. rsc.orgresearchgate.net

For the electrophilic aromatic substitution on the p-tolyl ring, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the σ-complex. masterorganicchemistry.com The rate of this step is highly dependent on:

Nature of the Electrophile: Stronger electrophiles react faster.

Solvent: Polar solvents can stabilize the charged intermediate, potentially increasing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

For anionic reactions involving the enolate, the rate of enolate formation depends on the strength of the base and the acidity of the α-proton. The subsequent reaction rate with an electrophile is influenced by the nucleophilicity of the enolate and the electrophilicity of the reaction partner.

In the absence of experimental data, computational chemistry offers a powerful tool for investigating reactivity. nih.govnih.govresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate properties such as the HOMO-LUMO energy gap, which suggests chemical reactivity, and to model reaction pathways and transition states. nih.govnih.gov For a related molecule, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), computational analysis revealed a propensity for electrophilic addition on the benzene ring and nucleophilic attack at the carbonyl carbon. nih.govnih.gov A similar approach for this compound would provide quantitative predictions of its reactivity and help guide experimental design.

The table below outlines factors that would be investigated in kinetic studies for different reaction types involving this compound.

Reaction TypeKey Kinetic Parameters to DetermineInfluential Factors
Electrophilic Aromatic SubstitutionRate constant (k), Order of reaction, Activation energy (Ea)Concentration of electrophile, Temperature, Solvent polarity
Enolate AlkylationRate of deprotonation, Rate of alkylationBase strength, Temperature, Nature of electrophile and leaving group
Thioether OxidationRate constant (k)Oxidant concentration, Temperature, Catalyst (if any)

Stereochemical Aspects of 4 P Tolylthio Butan 2 One and Its Derivatives

Chiral Transformations of the Ketone Group, such as Reduction to Secondary Alcohols

The ketone group in 4-(p-tolylthio)butan-2-one is prochiral, meaning it can be converted into a chiral center. A common and significant transformation is the reduction of this ketone to a secondary alcohol, which can be achieved with a high degree of stereoselectivity using various chemical and enzymatic methods.

Enantioselective reduction of ketones is a well-established and powerful strategy for the synthesis of chiral alcohols. Biocatalytic reductions, in particular, have garnered significant attention due to their high efficiency and remarkable stereoselectivity under mild reaction conditions. For instance, a variety of microorganisms and isolated enzymes, such as ketoreductases (KREDs), have been successfully employed for the asymmetric reduction of prochiral ketones. These enzymes are capable of delivering chiral alcohols with high enantiomeric excess (ee). The stereochemical outcome of these reductions is often dictated by the specific enzyme used, which allows for the selective synthesis of either the (R) or (S) enantiomer of the resulting alcohol.

A study on the asymmetric reduction of a similar compound, 4-hydroxy-2-butanone (B42824), using a newly isolated strain of Candida krusei ZJB-09162, demonstrated the potential for achieving excellent stereochemical selectivity, yielding (R)-1,3-butanediol with over 99% ee. This highlights the power of biocatalysis in controlling the stereochemistry of ketone reductions. Similarly, the yeast Saccharomyces cerevisiae has been used for the enantioselective reduction of 4-phenyl-2-butanone to the corresponding chiral alcohol.

Reducing Agent/Catalyst Substrate Product Stereoselectivity (ee %)
Candida krusei ZJB-091624-hydroxy-2-butanone(R)-1,3-butanediol>99%
Saccharomyces cerevisiae4-phenyl-2-butanone(S)-4-phenyl-2-butanolHigh
Ketoreductases (KREDs)Prochiral ketonesChiral alcoholsHigh

Stereoselective Synthesis of Related Chiral Compounds

The stereoselective synthesis of chiral compounds related to this compound is crucial for accessing specific stereoisomers with desired biological or chemical properties. Various synthetic strategies have been developed to achieve this, often involving asymmetric reactions that create one or more chiral centers with a high degree of control.

One prominent approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For example, the enantioselective addition of organometallic reagents to aldehydes, a reaction that forms a new chiral center, can be catalyzed by chiral ligands. Pinane-based chiral tridentate ligands have been synthesized and investigated for the asymmetric addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with good enantioselectivities.

Furthermore, Michael additions to activated alkenes can be rendered enantioselective. For instance, the synthesis of thio-substituted cyclobutanes has been achieved with high diastereoselectivity and enantioselectivity via a sulfa-Michael addition using a chiral cinchona-based squaramide bifunctional acid-base catalyst.

Reaction Type Substrates Catalyst/Auxiliary Product Key Features
Asymmetric Aldol (B89426) Reactionp-Nitrobenzaldehyde, AcetoneL-Proline4-Hydroxy-4-(4-nitrophenyl)butan-2-onePerformed in aqueous micellar media
Asymmetric Diethylzinc AdditionAldehydes, DiethylzincPinane-based chiral tridentate ligandsChiral secondary alcoholsGood enantioselectivities
Sulfa-Michael AdditionCyclobutenes, ThiolsChiral cinchona-based squaramideThio-substituted cyclobutanesHigh yield and enantioselectivity

Diastereoselective Reactions Involving the β-Sulfur Center

The sulfur atom at the β-position to the carbonyl group in this compound can significantly influence the stereochemical outcome of reactions at the ketone or adjacent positions. This influence is a key aspect of diastereoselective reactions, where an existing stereocenter—in this case, potentially a chiral sulfur center—directs the formation of a new stereocenter.

Chiral sulfoxides, which can be prepared by the enantioselective oxidation of the corresponding sulfides, are particularly useful in directing diastereoselective transformations. The sulfoxide (B87167) group can act as a chiral auxiliary, controlling the approach of reagents to a nearby reactive site. For instance, the reduction of β-ketosulfoxides can lead to the formation of β-hydroxysulfoxides with high diastereoselectivity. The stereochemistry of the resulting alcohol is dependent on both the configuration of the sulfoxide and the specific reducing agent employed.

Enantioselective Methodologies for Analogous Structures

The development of enantioselective methodologies is of paramount importance for the synthesis of chiral compounds in high enantiomeric purity. For structures analogous to this compound, a variety of enantioselective approaches have been explored and established.

One of the most prominent methods is the catalytic enantioselective reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a well-known example that provides access to chiral secondary alcohols with high enantioselectivity. Additionally, dynamic kinetic resolution (DKR) of racemic alcohols, which combines a lipase-catalyzed resolution with an in-situ racemization of the slower-reacting enantiomer, has proven to be a highly efficient method for producing enantiopure esters from racemic alcohols.

Principles and Techniques for Analysis of Stereoisomers and Chiral Resolution

The analysis and separation of stereoisomers are fundamental to the field of stereochemistry. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation, a process known as chiral resolution, a significant challenge.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the resolution and analysis of chiral compounds. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The selection of the appropriate chiral column and mobile phase is critical for achieving successful resolution.

Classical resolution involves converting a pair of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent can be removed to yield the pure enantiomers.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H and ¹³C NMR Spectral Analysis for Thioether-Ketone Structures

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-(p-Tolylthio)butan-2-one provide definitive evidence for its thioether-ketone structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ketone is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190 to 215 ppm. libretexts.orglibretexts.org The carbon atoms of the aromatic ring, the methyl group on the tolyl ring, and the methylene and methyl carbons of the butanone chain all appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thioether-Ketone Structures

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-~209
Aromatic Carbons~7.0-7.5~125-140
Methylene (CH₂) adjacent to S~2.7-3.2~30-45
Methylene (CH₂) adjacent to C=O~2.5-2.8~40-50
Methyl (CH₃) of Ketone~2.1-2.4~25-30
Methyl (CH₃) of Tolyl~2.3-2.5~20-22

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the adjacent methylene groups in the butane chain, confirming their direct linkage.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique allows for the direct assignment of each proton signal to its corresponding carbon signal, providing a clear map of the C-H bonds within the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations between the protons of the methylene group adjacent to the sulfur and the carbon atoms of the tolyl ring, as well as correlations between the protons of the other methylene group and the carbonyl carbon. This confirms the connection of the tolylthio group to the butanone chain.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. umsystem.edumdpi.com

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. libretexts.orgdocbrown.info Other significant bands would include those corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic chain, as well as C-C stretching vibrations of the aromatic ring.

Raman spectroscopy provides complementary information. royalholloway.ac.uk The C-S stretching vibration of the thioether linkage, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. researchgate.net Aromatic ring vibrations also typically produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carbonyl (C=O)Stretching1700-1725 (strong)1700-1725 (weak)
Aromatic C-HStretching3000-3100 (medium)3000-3100 (strong)
Aliphatic C-HStretching2850-3000 (medium)2850-3000 (strong)
Aromatic C=CStretching1450-1600 (medium)1450-1600 (strong)
C-SStretching600-800 (weak)600-800 (medium)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The analysis of these fragment ions provides valuable clues about the molecule's structure.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. miamioh.edu For this compound, fragmentation could lead to the formation of ions corresponding to the tolylthio group and various fragments of the butanone chain. The presence of sulfur can also lead to characteristic fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the conformation of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions, including C-H···O, C-H···π, and C-H···S Bonds

The crystal structure of a related compound, 4-(o-tolylthio)butan-2-one, reveals that the molecule is essentially planar. nih.gov The crystal packing is stabilized by a network of weak intermolecular interactions rather than classical hydrogen bonds. nih.gov

Key intermolecular interactions observed include:

C-H···O interactions : Weak hydrogen bonds can form between a carbon-bound hydrogen atom and the oxygen atom of the carbonyl group of a neighboring molecule, leading to the formation of dimers. nih.gov

C-H···π interactions : These interactions occur between a C-H bond and the electron-rich π-system of the aromatic tolyl ring of an adjacent molecule. nih.gov

These weak interactions play a crucial role in determining the packing of the molecules in the crystal lattice. nih.gov

Table 3: Intermolecular Interactions in a Related Thioether-Ketone Crystal Structure

Interaction Type Description Significance
C-H···OA hydrogen on one molecule interacts with the carbonyl oxygen of another.Connects centrosymmetrically related molecules into dimers. nih.gov
C-H···πA hydrogen on one molecule interacts with the aromatic ring of another.Connects molecules along a crystallographic axis. nih.gov
C-H···SA hydrogen on one molecule interacts with the sulfur atom of another.Contributes to the stabilization of the crystal structure. nih.gov

Application of Chemometrics and Multivariate Analysis in Spectral Data Interpretation

While specific chemometric studies on this compound are not extensively documented in publicly available literature, the application of these powerful statistical tools to its spectral and crystallographic data holds significant potential for a deeper understanding of its structure-property relationships. Chemometrics employs multivariate analysis to extract meaningful information from complex chemical data, such as spectroscopic and crystallographic datasets. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly well-suited for this purpose.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of data. For a molecule like this compound, with its various functional groups—a ketone, a thioether, and a para-substituted aromatic ring—the spectra can exhibit complex patterns of signals. Multivariate analysis can be instrumental in deconvoluting these complex datasets.

Principal Component Analysis (PCA) could be applied to a collection of spectra from different batches of this compound or from samples subjected to varying conditions (e.g., temperature, solvent). PCA is a data analysis tool that reorganizes information to identify new variables, called Principal Components (PCs), which capture the majority of the variability in the data. spectroscopyeurope.com This would allow for the identification of subtle spectral variations that might correlate with impurities, conformational changes, or degradation products. By plotting the scores of the first few principal components, it is possible to visualize clustering of samples with similar characteristics, providing a powerful method for quality control and batch-to-batch consistency analysis.

Partial Least Squares (PLS) regression is another valuable chemometric tool that could be applied, for instance, to correlate spectral data with specific properties of this compound. For example, a PLS model could be developed to predict the concentration of the compound in a mixture based on its IR or NMR spectrum. ias.ac.in This is achieved by finding the latent variables in the spectral data that have the highest correlation with the property of interest. ias.ac.in

The crystallographic data of this compound also presents an opportunity for chemometric analysis. While crystallography provides a static picture of the molecule in the solid state, variations in crystal packing, solvent inclusion, or the presence of polymorphs could be investigated across multiple datasets using multivariate techniques.

Below are tables summarizing the foundational spectroscopic and crystallographic data for this compound, which would serve as the basis for any chemometric analysis.

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₄OS
Molecular Weight 194.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 5.897(1)
c (Å) 17.234(3)
β (°) 103.45(3)
Volume (ų) 1000.1(3)
Z 4

This table presents a hypothetical but representative set of crystallographic data for illustrative purposes.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹H NMR (CDCl₃, δ ppm) ~7.2-7.4 (d, 2H, Ar-H), ~7.0-7.2 (d, 2H, Ar-H), ~3.1 (t, 2H, -S-CH₂-), ~2.7 (t, 2H, -CH₂-C=O), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, -C(=O)-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~207 (C=O), ~137 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~44 (-S-CH₂-), ~35 (-CH₂-C=O), ~30 (-C(=O)-CH₃), ~21 (Ar-CH₃)
IR (cm⁻¹) ~1715 (C=O stretch), ~2920 (C-H stretch, aliphatic), ~3050 (C-H stretch, aromatic), ~1490 (C=C stretch, aromatic)

| Mass Spectrometry (m/z) | 194 (M⁺), characteristic fragments corresponding to the loss of acetyl and tolylthio moieties. |

This table presents a hypothetical but representative set of spectroscopic data for illustrative purposes.

By applying chemometric methods to such datasets, researchers could move beyond simple spectral interpretation to a more sophisticated analysis, enabling the extraction of subtle but significant chemical information. For instance, PCA could reveal correlations between specific crystallographic parameters and variations in the solid-state NMR spectra. Similarly, PLS could be used to build predictive models for the biological activity or reactivity of this compound based on its detailed spectroscopic fingerprints. The integration of chemometrics and multivariate analysis represents a frontier in the comprehensive characterization of chemical compounds.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the molecular geometry and electronic structure of this compound. These calculations provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. e3s-conferences.orgyoutube.com It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. researchgate.net For instance, in studies of similar ketone-containing compounds, DFT has been used to accurately predict molecular structures and electronic properties. ulster.ac.uk The choice of functional and basis set is critical in DFT calculations and is typically benchmarked against experimental data or higher-level computations to ensure reliability. e3s-conferences.org

A computational study on the structurally similar raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, utilized DFT to determine its physicochemical properties. ulster.ac.uknih.gov Geometries were optimized using the TPSS/def2-TZVP level of theory, followed by single-point energy calculations at the M06-2X/def2-TZVPP level. ulster.ac.uknih.gov This approach yielded valuable data on pKa, log D, and electrode potential. ulster.ac.uknih.gov A similar methodology could be applied to this compound to elucidate its electronic characteristics.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. ulster.ac.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for molecular properties. ekb.eg These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. For thioether-ketones, ab initio calculations can provide precise predictions of conformational energies, reaction barriers, and spectroscopic parameters. researchgate.net High-accuracy composite methods, such as the Weizmann (Wn) or Gaussian (Gn) theories, can further refine these predictions, though their computational cost often limits their application to smaller molecules. ulster.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govuni-halle.de For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov Furthermore, simulations in the presence of solvent molecules can shed light on solvation effects and how the molecule interacts with its environment. These simulations are crucial for understanding the behavior of the molecule in solution and in biological systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. unibo.it For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. ekb.egbohrium.com DFT calculations, for example, can provide vibrational frequencies that correspond to the peaks in an IR spectrum. ekb.eg Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. A study on raspberry ketone demonstrated the deduction of its structure from NMR, IR, and mass spectrometry data. youtube.com The interplay between computational predictions and experimental spectroscopy is a powerful approach for confirming molecular structures and understanding their properties. nih.gov

Table 1: Predicted Spectroscopic Data for a Ketone

This table is a hypothetical representation of the type of data that could be generated for this compound, based on computational studies of similar molecules.

Spectroscopic TechniquePredicted ParameterValue
Infrared (IR) SpectroscopyC=O Stretch~1715 cm⁻¹
¹H NMR SpectroscopyCH₃ (next to C=O)~2.1 ppm
¹³C NMR SpectroscopyC=O Carbon~208 ppm

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. researchgate.netacs.org For reactions involving this compound, such as oxidation, reduction, or condensation reactions, computational methods can be used to calculate the energy profile of the reaction, including the energies of reactants, products, intermediates, and transition states. researchgate.net This information is vital for understanding the kinetics and thermodynamics of the reaction. acs.org Methods like DFT can be used to locate transition state structures and calculate activation energies, providing insights into the feasibility of different reaction pathways. researchgate.netresearchgate.net Such studies have been instrumental in understanding the reactivity of various organic compounds. mit.edu

Elucidation of Non-Covalent Interactions and Intermolecular Forces in Crystal Structures

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the packing of molecules in a crystal lattice. nih.govscribd.com Computational methods can be used to analyze and quantify these interactions in the crystal structure of this compound. Hirshfeld surface analysis, for example, is a computational tool that can visualize and quantify intermolecular contacts in a crystal. scribd.com Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of non-covalent interactions. scribd.com Understanding these forces is essential for crystal engineering and for predicting the physical properties of the solid state, such as melting point and solubility. nih.gov The crystal structure of a thiosemicarbazone derivative of raspberry ketone revealed a three-dimensional network formed by N—H⋯O, N—H⋯S, and O—H⋯S hydrogen bonds. nih.gov A similar analysis for this compound would provide valuable insights into its solid-state structure.

Precursor in the Synthesis of Heterocyclic Compounds

The functional groups within this compound provide multiple pathways for the construction of heterocyclic rings, which are core components of many pharmaceuticals and natural products. The presence of a ketone and an adjacent α-methylene group is particularly suited for condensation and cyclization reactions.

One of the most direct applications is in the Gewald reaction , a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgnih.gov In this process, this compound can be condensed with an α-cyanoester, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base like morpholine or triethylamine. organic-chemistry.orgsemanticscholar.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a densely functionalized thiophene ring. wikipedia.org

Another significant pathway to heterocycles is the Hantzsch thiazole synthesis . chemhelpasap.comsynarchive.com While the standard Hantzsch synthesis utilizes an α-haloketone, this compound can be readily converted into the required precursor. Halogenation of the α-methylene position (C3) with a suitable agent like N-bromosuccinimide (NBS) would yield 3-bromo-4-(p-tolylthio)butan-2-one. This intermediate can then react with a thioamide, such as thiourea, to undergo cyclocondensation, forming a substituted thiazole ring. bepls.com

Table 1: Potential Heterocyclic Synthesis Reactions This table outlines potential synthetic routes to heterocyclic compounds starting from this compound, based on established chemical reactions.

Reaction Name Reactants Product Type Key Features
Gewald Reaction This compound, α-Cyanoester, Sulfur, Base 2-Aminothiophene Multicomponent reaction; builds a highly substituted thiophene ring in one pot. nih.govmdpi.com

| Hantzsch Synthesis | 1. This compound + NBS 2. Resulting α-haloketone + Thioamide | 2,4-Disubstituted Thiazole | Two-step process involving initial α-halogenation followed by cyclocondensation. chemhelpasap.combepls.com |

Building Block for Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules, and this compound offers classic reactivity for this purpose through its enolate chemistry. organic-chemistry.org The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form a resonance-stabilized enolate. nvcc.edumasterorganicchemistry.com

The aldol (B89426) reaction is a primary example of this reactivity. wikipedia.orgorganic-chemistry.org Treatment of this compound with a base like lithium diisopropylamide (LDA) generates the enolate, which can then act as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone. This reaction forms a β-hydroxy ketone, creating a new C-C bond. nvcc.edu Subsequent dehydration of this aldol addition product under acidic or basic conditions leads to an α,β-unsaturated ketone, a product of the aldol condensation.

Furthermore, the enolate of this compound can be used in alkylation reactions . After deprotonation, the nucleophilic enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction. This process attaches a new alkyl group at the α-carbon, effectively extending the carbon chain and introducing further complexity into the molecule. The choice of base and reaction conditions can influence which α-proton is removed, allowing for regioselective alkylation.

Table 2: Carbon-Carbon Bond Formation Reactions This table details key C-C bond-forming reactions utilizing the enolate chemistry of this compound.

Reaction Type Reagents Intermediate Product Type
Aldol Addition Base (e.g., LDA), Aldehyde/Ketone (e.g., Benzaldehyde) Enolate β-Hydroxy Ketone
Aldol Condensation Base (e.g., NaOH), Heat Enolate α,β-Unsaturated Ketone
α-Alkylation Base (e.g., LDA), Alkyl Halide (e.g., Methyl Iodide) Enolate α-Substituted Ketone

Role in the Generation of Advanced Synthetic Reagents and Chiral Auxiliaries

While not a conventional starting material for established chiral auxiliaries, the structure of this compound provides a foundation for the development of novel synthetic tools, including chiral ligands and auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

Sulfur-containing compounds are known to be effective in asymmetric synthesis, often acting as powerful chiral auxiliaries or ligands for transition metals. scielo.org.mxresearchgate.net A potential pathway to leverage this compound in this context would involve the asymmetric reduction of its ketone functional group to a chiral alcohol. This transformation would create a chiral β-thioalcohol, a scaffold with two potential coordination sites for metal catalysts: the hydroxyl group and the thioether sulfur. Such a molecule could be explored as a new chiral ligand for asymmetric catalysis.

Alternatively, this compound can be a substrate in reactions that employ existing chiral auxiliaries to control stereochemistry. For instance, its enolate could be added to an aldehyde in an asymmetric aldol reaction catalyzed by a chiral proline derivative, or it could be acylated with a chiral oxazolidinone. wikipedia.orgwikipedia.org In these scenarios, the compound acts as a prochiral building block whose reaction pathway is directed by an external chiral influence to produce an enantiomerically enriched product.

Synthesis of Sulfur-Containing Organic Scaffolds

Sulfur-containing scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. nih.govbenthamscience.com As a functionalized thioether, this compound is not only a sulfur-containing scaffold itself but also a starting point for the synthesis of more elaborate sulfur-based structures. nih.govthieme-connect.de

A key transformation for modifying thioethers is the Pummerer rearrangement . wikipedia.org This reaction begins with the oxidation of the sulfide (B99878) in this compound to its corresponding sulfoxide (B87167) using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). Upon activation with an anhydride, typically acetic anhydride, the sulfoxide undergoes rearrangement to form an α-acyloxy thioether. wikipedia.orgmanchester.ac.uk This reaction introduces a new functional group adjacent to the sulfur atom, transforming the simple thioether into a more complex and synthetically useful monothioacetal-ester. This new scaffold can then be used in subsequent transformations, such as glycosylation-type reactions where the acyloxy group is displaced by a nucleophile.

Table 3: Transformations for Advanced Sulfur Scaffolds This table summarizes methods to elaborate the sulfur-containing scaffold of this compound.

Reaction Name Reagents Intermediate Product Scaffold
Oxidation mCPBA or H₂O₂ Sulfoxide 4-(p-Tolylsulfinyl)butan-2-one

| Pummerer Rearrangement | 1. Oxidation 2. Acetic Anhydride (Ac₂O) | Thionium Ion | α-Acetoxy Thioether |

Catalytic Applications and Transformations

Organocatalytic Reactions Involving 4-(p-Tolylthio)butan-2-one

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. For β-ketosulfides like this compound, organocatalytic methods can be employed to create stereogenic centers. A notable example is the asymmetric synthesis of spirocyclic tetrahydrothiophenes, which proceeds through a cascade reaction involving a thio-Michael addition followed by an intramolecular aldol (B89426) reaction. researchgate.net This type of transformation highlights the potential for the dual reactivity of the thioether and ketone moieties within the same molecule.

In a related context, the Michael addition of thiols to α,β-unsaturated ketones is a common organocatalytic transformation for forming C-S bonds. While this is often used for the synthesis of β-ketosulfides, the reverse reaction or further functionalization at the α-carbon of this compound can also be envisioned under organocatalytic conditions. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can facilitate stereoselective additions or substitutions at the α-position to the ketone, leading to chiral derivatives.

Transition Metal Catalysis in Synthesis and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the formation and functionalization of molecules like this compound. The synthesis of this compound and its analogues often relies on transition metal-catalyzed cross-coupling reactions to form the key carbon-sulfur bond. researchgate.net Metals such as palladium, copper, and nickel are commonly employed for this purpose. researchgate.netpku.edu.cn For instance, the coupling of p-toluenethiol with a suitable four-carbon ketone synthon bearing a leaving group can be efficiently catalyzed by these metals.

Furthermore, the ketone moiety in this compound can act as a directing group in C-H functionalization reactions. rsc.orgrsc.org This strategy allows for the selective modification of C-H bonds at positions ortho to the ketone's influence on an aromatic ring, or at the β- or γ-positions of the aliphatic chain. Rhodium and palladium are often used for such transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. pku.edu.cn Copper-catalyzed thioetherification of alcohols also presents a viable synthetic route. rsc.org

Table 1: Examples of Transition Metals in Thioether Synthesis

Metal Catalyst Type of Reaction Substrate Examples Reference
Palladium C-S Cross-Coupling Aryl halides and thiols researchgate.net
Copper C-S Cross-Coupling Benzyl alcohols and thiols rsc.org
Nickel C-S Cross-Coupling Aryl triflates and alkyl thiols researchgate.net

Photocatalytic Methods Applied to Thioether-Ketones and Analogues

Photocatalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. For thioether-ketones like this compound, photocatalytic methods offer novel pathways for their synthesis and functionalization. The synthesis of β-keto sulfides can be achieved through photoredox catalysis, which enables the coupling of sulfides with acyl azoliums. nih.govresearchgate.net This approach involves the single-electron oxidation of a sulfide (B99878) to generate an α-thio radical, which then couples with a ketyl radical derived from the acyl azolium. nih.govresearchgate.net

Additionally, photocatalysis can be used to generate thiyl radicals from thiols, which can then participate in thiol-ene coupling reactions with alkenes to form thioethers. beilstein-journals.org This method provides a green alternative for the construction of the C-S bond. The functionalization of the β-ketosulfide moiety is also possible; for example, the photocatalytic oxidation of the sulfide to a sulfoxide (B87167) can be achieved using organic dyes like Eosin Y or heterogeneous catalysts such as titanium dioxide (TiO₂). beilstein-journals.org

Table 2: Photocatalytic Reactions for β-Ketosulfide Synthesis and Transformation

Photocatalyst Reaction Type Reactants Product Type Reference
4CzIPN Radical-Radical Coupling Sulfides, Acyl azoliums β-Keto sulfide nih.gov
Eosin Y Thiol-ene Coupling Thiols, Alkenes Thioether beilstein-journals.org
Titanium Dioxide (TiO₂) Thiol-ene Coupling Thiols, Alkenes Thioether beilstein-journals.org

Biocatalytic Approaches, exemplified by Enzymatic Reduction of Ketones to Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. A primary biocatalytic transformation for this compound is the stereoselective reduction of its ketone group to a secondary alcohol, yielding chiral 4-(p-tolylthio)butan-2-ol. This reaction is of significant interest as it creates a chiral center, providing access to enantiomerically pure compounds that are valuable building blocks for pharmaceuticals and other fine chemicals. nih.gov

This reduction is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems (e.g., yeast or bacteria) which provide intrinsic cofactor regeneration. nih.govgeorgiasouthern.edu The choice of enzyme or microorganism is crucial as it determines the stereochemical outcome of the reaction, allowing for the selective formation of either the (R)- or (S)-enantiomer of the corresponding alcohol. For example, the asymmetric reduction of the related compound 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been demonstrated with high enantiomeric excess using the yeast strain Pichia jadinii. researchgate.net Such enzymatic reductions are highly valued for their exceptional enantio- and regioselectivity, often surpassing what can be achieved with traditional chemical reductants. nih.govdaneshyari.com

Heterogeneous and Homogeneous Catalysis for Specific Transformations

Both heterogeneous and homogeneous catalysis play important roles in the synthesis and transformation of this compound. The synthesis of the thioether linkage is a key area where these catalytic systems are applied.

Heterogeneous Catalysis: Solid catalysts offer advantages in terms of easy separation and recyclability. For thioether synthesis, solid acid catalysts like silica-alumina have been shown to be effective for the reaction of alcohols with thiols, proceeding under solvent-free conditions. nih.gov This approach represents a green chemistry alternative to traditional methods. Another example is the use of iron(III) chloride (FeCl₃) as a simple, heterogeneous catalyst for the synthesis of thioesters, a related class of organosulfur compounds. tudelft.nl

Homogeneous Catalysis: Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. The synthesis of thioethers from alcohols and thiols can be catalyzed by homogeneous metal triflates. researchgate.netnih.gov These catalysts are effective for the dehydrative coupling of these substrates. Transition metal complexes, as discussed in section 8.2, are prime examples of homogeneous catalysts used for C-S bond formation and other functionalizations. thieme-connect.demdpi.com

Structure Property Relationships and Rational Design of Analogs

Influence of Aromatic Substituents on Chemical Reactivity of 4-(p-Tolylthio)butan-2-one

The chemical reactivity of this compound is significantly influenced by the substituents on its aromatic ring. In the parent molecule, the para-methyl group of the tolyl moiety plays a crucial role in modulating the electronic properties of both the aromatic system and the adjacent thioether linkage.

The methyl group is a well-understood electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. This donation of electron density increases the nucleophilicity of the entire arylthio moiety. Consequently, the sulfur atom in this compound is more electron-rich compared to an unsubstituted phenylthio analogue. This enhanced electron density makes the sulfur atom more susceptible to electrophilic attack and oxidation to the corresponding sulfoxide (B87167) or sulfone. rsc.org

The effect of different aromatic substituents on the reactivity of the sulfur atom can be predicted using principles of physical organic chemistry, often quantified by Hammett plots which correlate reaction rates with substituent constants (σ). rsc.orgiitd.ac.in By replacing the para-methyl group with various other substituents, the electronic nature of the sulfur atom can be finely tuned.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups, which are stronger EDGs than methyl, would further increase the electron density on the sulfur, enhancing its nucleophilicity and rate of oxidation even more.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs such as a nitro (-NO₂) or cyano (-CN) group to the para position would withdraw electron density from the aromatic ring and the sulfur atom. This would decrease the sulfur's nucleophilicity, making it less reactive towards electrophiles and more resistant to oxidation. Halogens, like chlorine (-Cl), provide an intermediate case, withdrawing electron density inductively but donating it weakly through resonance.

These electronic effects also alter the reactivity of the aromatic ring itself towards reactions like electrophilic aromatic substitution, although the primary sites of reactivity in this molecule are typically the sulfur atom and the ketone functional group.

Para-Substituent (R)Hammett Constant (σₚ)Electronic EffectPredicted Effect on Sulfur NucleophilicityPredicted Rate of Oxidation
-OCH₃-0.27Strongly DonatingSignificantly IncreasedFastest
-CH₃ (Tolyl)-0.17DonatingIncreased (Baseline)Fast
-H0.00NeutralReferenceReference
-Cl+0.23WithdrawingDecreasedSlow
-NO₂+0.78Strongly WithdrawingSignificantly DecreasedSlowest

Impact of the Thioether Moiety on Electronic and Steric Properties

Electronic Properties: The sulfur atom possesses two lone pairs of electrons. One of these pairs can participate in p-π conjugation with the aromatic ring's π-system. This delocalization affects the electron distribution and reactivity of the ring. Unlike its oxygen analog (an ether), sulfur is less electronegative, making the C-S bonds less polar than C-O bonds. The carbonyl group of the butanone chain is a polar, electrophilic center, susceptible to nucleophilic attack. youtube.commsu.edu While the four-carbon chain insulates the ketone from the aromatic ring's resonance effects, the thioether can exert a modest inductive effect on the carbonyl carbon. A more profound electronic change occurs upon oxidation of the thioether. Conversion to a sulfoxide (-SO-) or a sulfone (-SO₂-) transforms the sulfur from an electron-donating group into a potent electron-withdrawing group, which would significantly increase the acidity of the neighboring methylene (C3) protons.

Steric Properties: The thioether linkage introduces specific steric constraints. The carbon-sulfur bond length (approx. 182 pm) is considerably longer than a carbon-oxygen bond (approx. 143 pm), and the sulfur atom itself is larger. This creates more space around the sulfur compared to an ether analog. The butan-2-one chain is flexible, allowing the aromatic and ketone portions of the molecule to adopt numerous conformations in space. This conformational flexibility, governed by the bond lengths and angles of the thioether and alkyl chain, dictates the molecule's three-dimensional shape and can influence its ability to interact with other molecules or surfaces. Computational studies on similar molecules show that such flexible chains can lead to multiple low-energy conformers. ulster.ac.uknih.gov

Design Principles for Modified this compound Derivatives

The predictable structure-property relationships of this compound allow for the rational design of new derivatives with specific, desired characteristics. nih.gov Key principles for modification include tuning electronics, altering sterics, and introducing new functionalities.

Tuning Electronic Reactivity: As detailed in section 9.1, the reactivity of the sulfur atom and aromatic ring can be systematically controlled by selecting appropriate aromatic substituents. To create a more potent nucleophile or a substrate for facile oxidation, strong EDGs can be installed. To create a more electron-poor, stable thioether, or to increase the acidity of the α-protons to the sulfone (after oxidation), EWGs are the logical choice.

Altering Steric Profile: The steric environment can be modified in several ways.

Alkyl Chain Modification: The length of the butanone chain can be altered. Shortening the chain to create a propanone derivative would bring the arylthio group and ketone closer, potentially increasing intramolecular interactions. Lengthening the chain would increase flexibility and distance the two functional groups. Introducing branches on the chain would create significant steric hindrance around the ketone or the thioether. researchgate.net

Aromatic Group Modification: Replacing the p-tolyl group with a more sterically demanding group, such as an ortho-substituted phenyl ring or a naphthyl group, would fundamentally change the shape and accessibility of the thioether moiety.

Introduction of New Functional Groups: New properties can be engineered into the molecule by adding functional groups capable of specific interactions. For example, adding a hydroxyl or carboxylic acid group to the aromatic ring could introduce hydrogen bonding capabilities, alter solubility, or provide a site for metal chelation. This principle is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry and materials science. nih.govnih.gov

Exploring New Chemical Properties through Systematic Structural Variation

By systematically applying the design principles above, a library of analogs can be generated to explore a wide range of chemical properties. A systematic variation of the aromatic substituent is a primary and powerful approach to understanding and developing new functionalities.

For instance, a library of 4-(Arylthio)butan-2-one derivatives could be synthesized where the para-substituent is varied from strongly electron-donating to strongly electron-withdrawing. The properties of each analog, such as its oxidation potential, the pKa of its α-protons (in the sulfone form), and its reactivity in nucleophilic or electrophilic reactions, could then be measured and correlated with the substituent's electronic parameter (σ). This approach forms the basis of structure-activity relationship (SAR) exploration. rsc.orgmdpi.com

The following interactive table outlines a proposed set of structural variations and the predicted impact on key chemical properties, providing a roadmap for discovering novel molecular functions.

Structural VariationSpecific ExamplePrimary Structural ChangePredicted Impact on PropertiesPotential New Chemical Property or Application
Vary Aromatic Substituent (EDG)4-(4-Methoxyphenylthio)butan-2-oneIncreased electron density on sulfurEnhanced sulfur nucleophilicity; faster oxidation rateImproved precursor for sulfoxide-based reagents
Vary Aromatic Substituent (EWG)4-(4-Nitrophenylthio)butan-2-oneDecreased electron density on sulfurReduced sulfur reactivity; increased acidity of C1 protonsStabilized thioether; potential use in carbanion chemistry
Introduce H-bonding Group4-(4-Hydroxyphenylthio)butan-2-oneAddition of phenolic -OHIncreased polarity and water solubility; redox activityAntioxidant capabilities; pH-switchable properties
Shorten Alkyl Chain3-(p-Tolylthio)propan-2-oneReduced distance between S and C=OPotential for intramolecular cyclization reactionsPrecursor for sulfur-containing heterocyclic compounds
Oxidize Thioether4-(p-Tolylsulfonyl)butan-2-oneConversion of thioether to sulfoneGreatly increased acidity of C3 protonsSubstrate for base-catalyzed condensation reactions

Q & A

Q. What are the optimal synthetic routes for 4-(p-Tolylthio)butan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via thiol-ene reactions or nucleophilic substitution between p-toluenethiol and α,β-unsaturated ketones. Key parameters include:
  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity of the carbonyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve thiol reactivity but may require inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield variability : Excess thiol (1.5–2.0 equivalents) typically achieves >70% yield, but steric hindrance from the p-tolyl group may require extended reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : δ 2.3–2.5 ppm (singlet for methyl group adjacent to ketone), δ 7.1–7.3 ppm (aromatic protons from p-tolyl group) .
  • ¹³C NMR : δ 208 ppm (ketone carbonyl), δ 135–140 ppm (aromatic carbons) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if residual thiol present) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 209.1 (calculated for C₁₁H₁₂OS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazards : Irritant (skin/eyes) and potential sensitizer. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under nitrogen to prevent oxidation of the thioether group .
  • Waste disposal : Quench with oxidizing agents (e.g., NaOCl) before disposal to neutralize reactive thiol byproducts .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO energy of the ketone group indicates susceptibility to nucleophilic attack .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity effects on transition states .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy (RMSD <5 cm⁻¹ recommended) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-analysis : Use PRISMA guidelines to systematically review literature. For example, discrepancies in antimicrobial assays may stem from:
  • Strain variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) .
  • Bioassay conditions : Control for pH (6.5–7.5) and inoculum size (1×10⁶ CFU/mL) to ensure reproducibility .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across studies .

Q. How does the electronic nature of the p-tolyl group influence the compound’s catalytic applications in cross-coupling reactions?

  • Methodological Answer :
  • Electron-donating effects : The methyl group on the aryl ring enhances electron density at sulfur, increasing nucleophilicity. Monitor via Hammett plots (σ⁺ values) .
  • Catalytic screening : Test in Pd-catalyzed Suzuki-Miyaura reactions. Use GC-MS to track aryl halide conversion rates .
  • Comparative studies : Replace p-tolyl with electron-withdrawing groups (e.g., p-NO₂) to isolate electronic effects .

Critical Research Gaps and Recommendations

  • Mechanistic studies : Elucidate the role of sulfur lone pairs in stabilizing transition states via X-ray crystallography or cryo-EM .
  • Toxicity profiling : Conduct OECD-compliant assays (e.g., Ames test) to assess mutagenicity .
  • Scale-up challenges : Optimize flow chemistry setups to mitigate exothermic risks during large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.